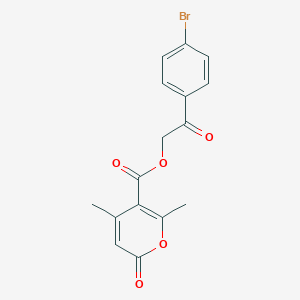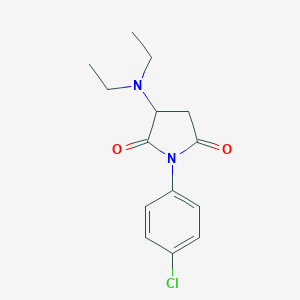
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, commonly known as BDP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDP is a synthetic compound that belongs to the class of pyranocarboxylic acid derivatives. It has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP exerts its effects by inhibiting various signaling pathways involved in inflammation and cancer. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BDP has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BDP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. BDP has also been found to be stable under various conditions, making it suitable for use in various assays. However, BDP has some limitations, such as its low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on BDP. One potential area of research is the development of BDP-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of BDP in various neurodegenerative disorders. Furthermore, the development of new synthetic routes for BDP could lead to the discovery of new analogs with improved properties. Overall, the research on BDP has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
BDP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-oxo-2H-pyran-5-carboxylic acid in the presence of a base. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of BDP has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. It has also been found to induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Propriétés
Formule moléculaire |
C16H13BrO5 |
|---|---|
Poids moléculaire |
365.17 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C16H13BrO5/c1-9-7-14(19)22-10(2)15(9)16(20)21-8-13(18)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3 |
Clé InChI |
YUWYSEPKTFFSLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
SMILES canonique |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)




![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)





![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)